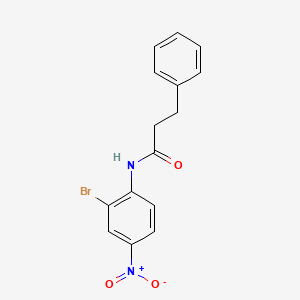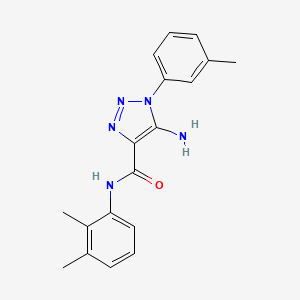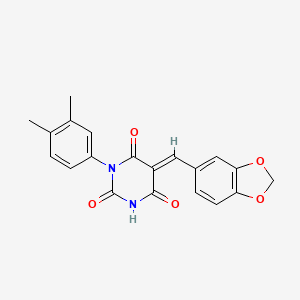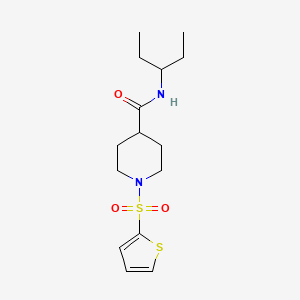
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide, also known as BNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a yellow powder that is soluble in organic solvents and is commonly used in laboratory experiments.
作用机制
The mechanism of action of N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components such as proteins and DNA. This interaction can lead to cellular damage and ultimately induce cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide can induce apoptosis in cancer cells by activating the caspase pathway. N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has also been shown to induce oxidative stress in cells, which can lead to cellular damage. Additionally, N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has been shown to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
One advantage of using N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with. Additionally, N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide is relatively stable and can be stored for extended periods of time. However, one limitation of using N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide. One area of interest is the development of N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide-based fluorescent probes for the detection of other cellular components such as metal ions and neurotransmitters. Additionally, further research is needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide and its potential applications in cancer therapy and antimicrobial agents.
合成方法
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-nitroaniline with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide.
科学研究应用
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe to detect reactive oxygen species in cells and tissues. N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has also been used as a substrate for the development of enzyme assays to measure the activity of certain enzymes. Additionally, N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-13-10-12(18(20)21)7-8-14(13)17-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTUKLLUQLQWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5068428.png)
![methyl 5-({[(4-bromobenzyl)thio]acetyl}amino)-2-chlorobenzoate](/img/structure/B5068436.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5068442.png)
![1-[(2S)-tetrahydrofuran-2-ylcarbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5068448.png)

![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5068469.png)
![2-phenyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]acetamide](/img/structure/B5068474.png)
![N~2~-benzyl-N~1~-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068479.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5068488.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5068516.png)

